molecular formula C17H19I B1315050 4-Pentyl-4'-iodobiphenyl CAS No. 69971-79-5

4-Pentyl-4'-iodobiphenyl

Cat. No.: B1315050
CAS No.: 69971-79-5
M. Wt: 350.24 g/mol
InChI Key: NKDQJNFQJQGYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyl-4’-iodobiphenyl is an organic compound with the molecular formula C17H19I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the para position and the other phenyl ring is substituted with a pentyl group at the para position. This compound is known for its applications in liquid crystal technology and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentyl-4’-iodobiphenyl can be synthesized through a series of organic reactions. One common method involves the iodination of 4-pentylbiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the para position of the biphenyl ring .

Industrial Production Methods

In industrial settings, the production of 4-Pentyl-4’-iodobiphenyl may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-4’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Scientific Research Applications

4-Pentyl-4’-iodobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-iodobiphenyl involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo substitution and coupling reactions efficiently. The pentyl group provides hydrophobic characteristics, making it suitable for applications in liquid crystal technology .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-4’-nitrobiphenyl
  • 4-Iodo-4’-propylbiphenyl
  • 4-Bromo-4’-iodobiphenyl
  • 4,4’-Diiodobiphenyl
  • 4’-Iodo-4-aminobiphenyl
  • 4-Iodo-1,1’-biphenyl
  • 4-Ethyl-4’-iodobiphenyl
  • 4-Butyl-4’-iodobiphenyl

Uniqueness

4-Pentyl-4’-iodobiphenyl is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group enhances its hydrophobicity, making it particularly useful in liquid crystal applications. Additionally, the iodine atom allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives .

Properties

IUPAC Name

1-iodo-4-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDQJNFQJQGYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499533
Record name 4-Iodo-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69971-79-5
Record name 4-Iodo-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentyl-4'-iodobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Pentyl-4'-iodobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Pentyl-4'-iodobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Pentyl-4'-iodobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Pentyl-4'-iodobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Pentyl-4'-iodobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.